beta-D-2-Deoxyribose

Description

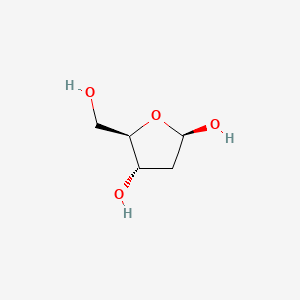

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190259 | |

| Record name | beta-D-2-Deoxyribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36792-88-8 | |

| Record name | 2-Deoxy-β-D-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36792-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-2-Deoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036792888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-2-Deoxyribose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-2-DEOXYRIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9I45OZ8PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Conformation of beta-D-2-Deoxyribose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-2-deoxyribose, a fundamental constituent of deoxyribonucleic acid (DNA), plays a pivotal role in the structural integrity and biological function of the genetic material. The conformation of this five-membered furanose ring, often referred to as "sugar pucker," is not planar and its flexibility is crucial for the adoption of various DNA helical structures, such as the canonical B-form and A-form helices.[1] Understanding the conformational dynamics of this compound is paramount for comprehending DNA recognition by proteins and for the rational design of therapeutic agents that target nucleic acids. This guide provides a detailed technical overview of the structure, conformational analysis, and experimental determination of this compound puckering.

The Non-Planar Structure of the Deoxyribose Ring

The five-membered furanose ring of this compound is inherently non-planar to alleviate torsional strain.[2] This non-planarity results in one or two atoms being displaced from a mean plane defined by the other ring atoms. The specific conformation, or "pucker," of the deoxyribose ring is a critical determinant of the overall DNA structure.

Pseudorotation: Describing Furanose Ring Pucker

The conformation of the furanose ring can be described by the concept of pseudorotation, which characterizes the continuous cycle of puckered conformations.[3] This model uses two key parameters: the phase angle of pseudorotation (P) and the puckering amplitude (τm) . The phase angle P defines the specific conformation on the pseudorotation wheel, while the amplitude τm indicates the degree of puckering.

The pseudorotation cycle encompasses a continuum of conformations, but for this compound, two major conformational families are predominantly observed: N-type (North) and S-type (South) .[4]

-

N-type Conformations (C3'-endo): In this family, the C3' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of A-form DNA.[5]

-

S-type Conformations (C2'-endo): Here, the C2' atom is displaced on the same side of the furanose ring as the C5' atom. This is the predominant conformation in the biologically prevalent B-form DNA.[5]

The deoxyribose ring in solution exists in a dynamic equilibrium between these N- and S-type conformations. The energy barrier for interconversion is relatively low, estimated to be in the range of 1-3 kcal/mol, allowing for rapid transitions between these states.[6]

Cremer-Pople Puckering Parameters

An alternative and more general method for describing the conformation of any N-membered ring is the Cremer-Pople puckering coordinate system.[7] This system defines a mean plane through the ring and describes the displacement of each atom from this plane. For a five-membered ring, two puckering coordinates, a puckering amplitude (Q) and a phase angle (φ), are sufficient to describe the conformation.

Quantitative Conformational Parameters

The following tables summarize the key quantitative parameters that define the N-type and S-type conformations of this compound.

| Parameter | N-type (C3'-endo) | S-type (C2'-endo) | Reference |

| Pseudorotation Phase Angle (P) | 0° to 36° | 144° to 190° | [8] |

| Puckering Amplitude (τm) | ~35° - 39° | ~35° - 39° | [3] |

| Predominant in | A-form DNA | B-form DNA | [5] |

Table 1: Pseudorotation Parameters for Deoxyribose Conformations

| Coupling Constant | N-type (C3'-endo) | S-type (C2'-endo) | Reference |

| ³J(H1'-H2') | 1.0 - 2.0 Hz (weak) | 7.0 - 9.0 Hz (strong) | [4][9] |

| ³J(H1'-H2'') | 6.0 - 8.0 Hz (strong) | 5.0 - 7.0 Hz (intermediate) | [10] |

| ³J(H2'-H3') | ~5.0 Hz | ~5.0 Hz | [4] |

| ³J(H2''-H3') | 7.0 - 9.0 Hz (strong) | 1.0 - 3.0 Hz (weak) | [10] |

| ³J(H3'-H4') | 7.0 - 9.0 Hz (strong) | 1.0 - 3.0 Hz (weak) | [4] |

Table 2: Typical ³J H-H Coupling Constants (in Hz) for Deoxyribose Protons

| Bond | C3'-endo (Å) | C2'-endo (Å) | Reference |

| C1'-C2' | 1.53 | 1.53 | [11] |

| C2'-C3' | 1.53 | 1.53 | [11] |

| C3'-C4' | 1.53 | 1.53 | [11] |

| C4'-O4' | 1.45 | 1.45 | [11] |

| O4'-C1' | 1.45 | 1.45 | [11] |

Table 3: Average Bond Lengths in the Deoxyribose Ring

| Angle | C3'-endo (°) | C2'-endo (°) | Reference |

| C1'-C2'-C3' | 103 | 103 | [8] |

| C2'-C3'-C4' | 103 | 103 | [8] |

| C3'-C4'-O4' | 106 | 106 | [8] |

| C4'-O4'-C1' | 109 | 109 | [8] |

| O4'-C1'-C2' | 106 | 106 | [8] |

Table 4: Average Bond Angles in the Deoxyribose Ring

Experimental Determination of Deoxyribose Conformation

The conformation of the deoxyribose ring can be determined experimentally using several high-resolution techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For deoxyribose, the analysis of three-bond scalar couplings (³J H-H) between vicinal protons provides a direct measure of the dihedral angles, which are in turn dependent on the ring pucker.

-

Sample Preparation: The DNA oligonucleotide of interest is dissolved in a suitable buffer, typically in D₂O to suppress the water signal. The concentration should be optimized for the specific NMR instrument, usually in the millimolar range.

-

1D ¹H NMR Spectrum: A one-dimensional proton NMR spectrum is acquired to assess the sample purity and to identify the chemical shifts of the deoxyribose protons.

-

2D Correlation Spectroscopy (COSY): A COSY experiment is performed to identify scalar-coupled protons. Cross-peaks in the COSY spectrum connect protons that are coupled through two or three bonds. This is essential for assigning the H1', H2', H2'', H3', and H4' resonances of each deoxyribose residue.[12]

-

2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to identify all protons within a spin system. This is particularly useful for resolving overlapping signals and confirming assignments made from the COSY spectrum.[4]

-

Extraction of Coupling Constants: The ³J H-H coupling constants are measured from the fine structure of the cross-peaks in high-resolution 2D spectra or from 1D spectra if the signals are well-resolved.

-

Conformational Analysis: The measured ³J(H1'-H2') and ³J(H3'-H4') values are used to determine the predominant pucker. A small ³J(H1'-H2') and a large ³J(H3'-H4') are indicative of an N-type (C3'-endo) conformation, while a large ³J(H1'-H2') and a small ³J(H3'-H4') indicate an S-type (C2'-endo) conformation.[4] The Karplus equation, which relates the vicinal coupling constant to the dihedral angle, can be used for a more quantitative analysis.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state. For DNA, this technique can precisely determine the atomic coordinates of the deoxyribose ring, allowing for a direct visualization of its pucker.

-

Crystallization: The purified DNA oligonucleotide is crystallized by slowly varying the conditions (e.g., precipitant concentration, temperature, pH) to induce the formation of well-ordered single crystals. This is often the most challenging step.

-

Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[13] The crystal is rotated during data collection to capture a complete set of reflections.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to yield a set of structure factors.

-

Structure Solution: The phase problem is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques. This leads to an initial electron density map.

-

Model Building and Refinement: An atomic model of the DNA molecule is built into the electron density map. The model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.[14] The refined structure provides precise bond lengths, bond angles, and torsion angles for the deoxyribose rings, from which the pucker can be accurately determined.

Logical and Experimental Workflows

The following diagrams illustrate the key concepts and workflows involved in the analysis of this compound conformation.

Caption: Pseudorotation pathway of the furanose ring.

Caption: Logic for determining conformation from NMR coupling constants.

References

- 1. casegroup.rutgers.edu [casegroup.rutgers.edu]

- 2. researchgate.net [researchgate.net]

- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 4. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 5. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cremer-Pople parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]

- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 9. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. emerypharma.com [emerypharma.com]

- 13. mun.ca [mun.ca]

- 14. Oligonucleotide structure: a decade of results from single crystal X-ray diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Keystone of the Code: A Technical Guide to the Biological Role of beta-D-2-Deoxyribose in DNA

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the fundamental and multifaceted role of beta-D-2-Deoxyribose, the pentose (B10789219) sugar that forms the backbone of deoxyribonucleic acid (DNA). Beyond its simple structural function, the specific chemistry and conformational dynamics of deoxyribose are critical determinants of DNA's helical structure, stability, and interaction with cellular machinery. This document provides a comprehensive overview of its structural significance, its impact on DNA topology, its role in DNA damage and repair, and the experimental methodologies used for its study.

The Structural Imperative: Why Deoxyribose?

The defining feature of this compound is the absence of a hydroxyl (-OH) group at the 2' carbon position, a seemingly minor modification from its precursor, ribose, that has profound biological consequences.[1][2][3] This single deoxygenation event is responsible for the unique properties of DNA that make it the ideal molecule for the long-term storage of genetic information.[4][5]

-

Enhanced Stability : The absence of the reactive 2'-hydroxyl group makes the phosphodiester bonds of the DNA backbone significantly less susceptible to hydrolytic cleavage.[2][4] This inherent chemical stability is crucial for maintaining the integrity of the genome over the lifetime of an organism.[5][6] In contrast, the presence of the 2'-OH in RNA renders it more labile, suiting its transient roles in gene expression and regulation.[2][7]

-

Structural Flexibility : The lack of the bulky hydroxyl group at the 2' position provides the deoxyribose ring with greater conformational flexibility.[2] This flexibility allows DNA to adopt the canonical B-form double helix, a structure optimized for stable base pairing and accessibility by polymerases and transcription factors.[2] It also enables the compact coiling of DNA within the eukaryotic nucleus.[2]

Conformational Dynamics: The Sugar Pucker

The five-membered deoxyribose ring is not planar but exists in a puckered conformation. The specific puckering of the sugar is a primary determinant of the overall helical structure of the DNA duplex.[1][8] The conformation is defined by the positions of the C2' and C3' atoms relative to a plane formed by the C1', O4', and C4' atoms.[8] This is quantitatively described by the pseudorotation phase angle (P).

The two predominant conformations are:

-

C2'-endo (South conformation) : The C2' atom is displaced out of the plane on the same side as the nucleobase. This pucker is the hallmark of the B-form of DNA.[8][9]

-

C3'-endo (North conformation) : The C3' atom is displaced out of the plane. This conformation is characteristic of the A-form of DNA and is also found in RNA.[8][9]

The transition between these puckering states is a key element of DNA's dynamic nature and its ability to interact with various proteins that can induce conformational changes.

Quantitative Impact on DNA Helical Geometry

The sugar pucker directly influences key helical parameters, giving rise to the distinct geometries of A-, B-, and Z-DNA. The canonical B-form, prevalent under physiological conditions, is a right-handed helix.[10][11] The A-form is also right-handed but is wider and shorter, appearing when DNA is dehydrated.[12] The Z-form is a left-handed helix that can form in sequences with alternating purines and pyrimidines.[10][11]

| Parameter | A-DNA | B-DNA | Z-DNA |

| Helix Handedness | Right | Right | Left |

| Base Pairs per Turn | 11 | ~10.5 | 12 |

| Axial Rise per bp (Å) | 2.55 | 3.4 | 3.7 |

| Helical Diameter (Å) | ~23 | ~20 | ~18 |

| Glycosyl Bond | Anti | Anti | Anti (Pyrimidines)Syn (Purines) |

| Sugar Pucker | C3'-endo | C2'-endo | C2'-endo (Pyrimidines)C3'-endo (Purines) |

| Major Groove | Narrow & Deep | Wide & Deep | Flat |

| Minor Groove | Wide & Shallow | Narrow & Deep | Narrow & Deep |

| Data compiled from sources:[1][10][11][12] |

| Sugar Pucker Conformation | Pseudorotation Phase Angle (P) Range | Associated DNA Form |

| C3'-endo | 0° – 36° | A-DNA, RNA |

| C2'-endo | 144° – 180° | B-DNA |

| Data compiled from sources:[13][14] |

Deoxyribose in DNA Damage and Repair

The deoxyribose moiety is a target for DNA damaging agents, particularly reactive oxygen species (ROS), which can lead to strand breaks.[10] It is also a central intermediate in the Base Excision Repair (BER) pathway, the primary mechanism for correcting small, non-helix-distorting base lesions like those arising from oxidation or deamination.[15][16]

The BER pathway proceeds in a series of coordinated enzymatic steps:

-

Recognition and Excision : A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, removing the base and leaving an apurinic/apyrimidinic (AP) site, where the deoxyribose remains part of the backbone.[8][16][17]

-

Incision : An AP endonuclease (APE1 in mammals) cleaves the phosphodiester backbone 5' to the AP site.[8][17] This action leaves a 3'-hydroxyl group (-OH) and a 5'-deoxyribosephosphate (dRP) residue.[17][18]

-

dRP Excision & Synthesis : DNA Polymerase β (Polβ) removes the 5'-dRP residue and simultaneously inserts the correct nucleotide into the gap.[17]

-

Ligation : DNA ligase seals the remaining nick in the sugar-phosphate backbone, completing the repair.[17][18]

Experimental Protocols for Deoxyribose Conformation Analysis

Determining the conformation of the deoxyribose sugar is central to understanding the structure of DNA and its complexes with proteins or therapeutic agents. The two primary high-resolution techniques employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol Outline: X-ray Crystallography

This method provides a static, high-resolution three-dimensional picture of the electron density within a DNA crystal, from which atomic positions, including those of the deoxyribose ring, can be inferred.[19]

-

Crystallization : The most critical and often challenging step is to produce a well-ordered, single crystal of the DNA oligonucleotide of interest, typically >0.1 mm in all dimensions.[9][20] This is achieved by slowly precipitating the purified DNA from a supersaturated solution.

-

Data Collection : The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of reflections (spots) that are recorded on a detector as the crystal is rotated.[19][20]

-

Data Processing : The intensities and positions of the thousands of reflections are measured. The data are indexed and scaled to determine the unit cell dimensions and the crystal's space group symmetry.[19]

-

Structure Solution (Phasing) : The "phase problem" is solved to convert the measured diffraction intensities into an electron density map. For DNA, methods like molecular replacement (using a known structure as a model) or isomorphous replacement (using heavy atoms) are common.[19]

-

Model Building and Refinement : An atomic model of the DNA, including each deoxyribose sugar, is built into the calculated electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data, yielding the final structure.[9]

Protocol Outline: NMR Spectroscopy

NMR spectroscopy determines the structure of molecules in solution, providing dynamic information about conformational equilibria, such as the balance between C2'-endo and C3'-endo puckers.

-

Sample Preparation : A highly concentrated and pure solution of the DNA oligonucleotide is prepared in a suitable buffer (e.g., D₂O to suppress the water signal).

-

Data Acquisition : A series of multidimensional NMR experiments are performed. For sugar pucker analysis, key experiments include:

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled through chemical bonds (J-coupling), helping to trace the connectivity within the deoxyribose ring.

-

TOCSY (Total Correlation Spectroscopy) : Extends the correlation to the entire spin system of a sugar ring, aiding in the assignment of all proton resonances for a given nucleotide.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the most crucial experiment for 3D structure. It detects protons that are close in space (< 5 Å), regardless of bonding.[6][21] Specific NOE cross-peaks, such as between the base H6/H8 proton and the sugar H1', H2', and H2'' protons, are highly sensitive to the sugar pucker and glycosidic bond torsion angle.[22]

-

-

Resonance Assignment : The collected spectra are analyzed to assign every proton signal to a specific atom in the DNA sequence.

-

Structural Restraint Generation :

-

Distances : The intensities of NOESY cross-peaks are converted into distance restraints between pairs of protons.[6]

-

Torsion Angles : J-coupling constants measured from COSY-type experiments are used to calculate dihedral angle restraints within the sugar ring via the Karplus equation.

-

-

Structure Calculation and Refinement : The experimental restraints (distances and angles) are used as input for computational algorithms (e.g., molecular dynamics, simulated annealing) to generate an ensemble of 3D structures consistent with the NMR data. This ensemble represents the dynamic nature of the DNA in solution.

Implications for Drug Development

Understanding the role of deoxyribose is critical for modern drug development. Many antiviral and anticancer drugs are nucleoside analogs that target DNA replication.[17] The efficacy of these drugs often depends on how the modified sugar component is recognized and processed by viral or cellular polymerases. Furthermore, developing drugs that can recognize specific DNA conformations (e.g., Z-DNA) or that induce specific sugar puckers upon binding is a promising area of therapeutic research. A detailed grasp of deoxyribose's conformational preferences and its role in repair pathways is essential for designing next-generation therapeutics that can selectively modulate DNA function or exploit deficiencies in cancer cell repair mechanisms.

References

- 1. Nucleic acid double helix - Wikipedia [en.wikipedia.org]

- 2. Deoxyribose - Wikipedia [en.wikipedia.org]

- 3. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. DNA: Alternative Conformations and Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. people.bu.edu [people.bu.edu]

- 12. Different form of DNA [bch.cuhk.edu.hk]

- 13. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 14. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]

- 15. Base excision repair - Wikipedia [en.wikipedia.org]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Early Steps in the DNA Base Excision Repair Pathway of a Fission Yeast Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. people.bu.edu [people.bu.edu]

An In-depth Technical Guide on the Chemical Properties of 2-deoxy-D-erythro-pentose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-D-erythro-pentose, more commonly known as 2-deoxy-D-ribose (B167953), is a naturally occurring aldopentose monosaccharide of profound biological significance. Its fundamental role as the sugar component of deoxyribonucleic acid (DNA) places it at the core of genetics and molecular biology.[1] Discovered in 1929 by Phoebus Levene, this deoxy sugar is a derivative of the pentose (B10789219) sugar D-ribose, from which it differs by the absence of a hydroxyl group at the 2' position.[1] This seemingly minor structural modification imparts DNA with increased flexibility and stability compared to RNA, which contains ribose.[1] Beyond its structural role in DNA, 2-deoxy-D-ribose and its derivatives are implicated in various cellular processes, including angiogenesis, making it a molecule of interest for therapeutic and drug development applications.[2][3][4] This guide provides a comprehensive overview of the chemical properties of 2-deoxy-D-erythro-pentose, including its structure, reactivity, and spectroscopic data, along with detailed experimental protocols relevant to its study and application.

Chemical and Physical Properties

2-deoxy-D-ribose is a white, crystalline solid that is highly soluble in water.[1] In aqueous solution, it exists as an equilibrium mixture of three forms: a linear aldehyde form and two cyclic hemiacetal forms, the five-membered furanose and the six-membered pyranose rings. The pyranose form is the predominant structure in solution.[1]

Table 1: Physicochemical Properties of 2-deoxy-D-erythro-pentose

| Property | Value | Reference(s) |

| Systematic Name | 2-Deoxy-D-erythro-pentose | [1] |

| Common Names | 2-Deoxy-D-ribose, Thyminose | [5][6] |

| CAS Number | 533-67-5 | [5][6] |

| Molecular Formula | C₅H₁₀O₄ | [1][5] |

| Molecular Weight | 134.13 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 89-91 °C | [6][7] |

| Solubility | Very soluble in water; Soluble in ethanol, DMSO, and dimethylformamide | [1][8] |

| Specific Rotation [α]²²/D | -59° (c = 1 in H₂O) | [6] |

Structural Features and Reactivity

The absence of the 2'-hydroxyl group in 2-deoxy-D-ribose has significant implications for its chemical reactivity and the properties of the DNA polymer. This lack of a vicinal diol system makes the glycosidic bonds in DNA less susceptible to hydrolysis compared to those in RNA, contributing to the greater stability of DNA.

The anomeric carbon (C1) in the cyclic forms of 2-deoxy-D-ribose is a center of reactivity. The hydroxyl group at this position can exist in two stereoisomeric forms: α and β. This leads to the phenomenon of mutarotation in solution, where the specific rotation of a freshly prepared solution of one anomer changes over time until an equilibrium mixture of both anomers and the open-chain form is established.

Spectroscopic Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2-deoxy-D-ribose in solution are complex due to the equilibrium between its different isomeric forms (α- and β-pyranose and furanose). The chemical shifts of the anomeric protons (H1) are particularly informative for distinguishing between the anomers.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for 2-deoxy-D-ribose in D₂O

| Proton | α-furanose | β-furanose | α-pyranose | β-pyranose | Reference(s) |

| H-1 | ~5.30 | ~5.30 | ~4.80 | ~4.80 | [9][10] |

| H-2a | ~2.01 | ~1.97 | ~1.80 | ~1.72 | [9][10] |

| H-2b | ~2.01 | ~1.97 | ~1.80 | ~1.72 | [9][10] |

| H-3 | ~4.12 | ~4.12 | ~3.96 | ~3.93 | [9][10] |

| H-4 | ~3.96 | ~3.93 | ~3.86 | ~3.78 | [9][10] |

| H-5a | ~3.69 | ~3.69 | ~3.60 | ~3.60 | [9][10] |

| H-5b | ~3.69 | ~3.69 | ~3.60 | ~3.60 | [9][10] |

Note: The spectrum shows a mixture of anomers, and assignments are based on H-H COSY and may be partial.[9][10]

The ¹³C NMR spectrum also provides valuable structural information, with the anomeric carbon (C1) signals appearing at distinct chemical shifts for the different isomers.

Infrared (IR) Spectroscopy

The IR spectrum of 2-deoxy-D-ribose is characterized by strong absorption bands corresponding to the stretching vibrations of the hydroxyl (O-H) and carbon-hydrogen (C-H) bonds, as well as the carbon-oxygen (C-O) and carbon-carbon (C-C) bonds. The absence of the 2'-hydroxyl group leads to noticeable differences in the H-bonding network and the IR spectrum compared to D-ribose, particularly in the O-H stretching region (around 3300-3400 cm⁻¹).[11][12]

Experimental Protocols

Protocol 1: Synthesis of 2-deoxy-D-ribose

A common method for the preparation of 2-deoxy-D-ribose involves the hydrolysis of 3,4-O-diacetyl-D-arabinal.

Materials:

-

3,4-O-diacetyl-D-arabinal

-

Organic solvent (e.g., dichloromethane)

-

Lithium bromide or lithium chloride

-

Strong acid cation exchange resin

-

Water

Procedure:

-

Dissolve 3,4-O-diacetyl-D-arabinal in an appropriate organic solvent.

-

Add lithium bromide or lithium chloride, strong acid cation exchange resin, and water to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the resin.

-

Concentrate the filtrate under reduced pressure to obtain crude 3,4-O-diacetyl-deoxy-D-ribose.

-

Subject the crude product to hydrolysis (e.g., using a mild base or acid) to remove the acetyl groups.

-

Purify the resulting 2-deoxy-D-ribose by crystallization or chromatography.

This is a generalized procedure based on a patented method.[13] Specific reaction conditions and purification details may require optimization.

Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the pro-angiogenic potential of 2-deoxy-D-ribose.

Materials:

-

Fertilized chicken eggs (E6)

-

0.1% Benzalkonium bromide

-

Sterile normal saline

-

2-deoxy-D-ribose solution (sterile)

-

Filter paper disks

-

Incubator (37.5°C, 85% humidity)

-

Stereomicroscope

Procedure:

-

Clean fertilized E6 chicken eggs with 0.1% benzalkonium bromide and incubate at 37.5°C with 85% humidity for 2 days.

-

On day 3, create a small window in the eggshell over the air sac to expose the CAM.

-

Moisten the inner shell membrane with sterile normal saline to facilitate its separation from the CAM.

-

Carefully remove a section of the inner shell membrane to expose the vascularized CAM.

-

Prepare sterile filter paper disks and impregnate them with the desired concentration of 2-deoxy-D-ribose solution. A vehicle control (e.g., saline) should also be prepared.

-

Place the filter paper disks onto the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator for a specified period (e.g., 48-72 hours).

-

After incubation, fix the CAM by adding a methanol/acetone mixture.

-

Excise the CAM around the filter disk, place it on a glass slide, and examine it under a stereomicroscope.

-

Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the vessel density in the area surrounding the disk.

This protocol is a standard method for CAM assays.[14]

Signaling Pathways and Biological Activity

Recent research has highlighted the pro-angiogenic properties of 2-deoxy-D-ribose. It has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[2][4][15] The molecular mechanisms underlying this effect are believed to involve the activation of key intracellular signaling pathways, including the PI3K/Akt and NF-κB pathways.

Diagram 1: Proposed Signaling Pathway for 2-deoxy-D-ribose-induced Angiogenesis

Caption: 2-deoxy-D-ribose stimulates angiogenesis via NF-κB and PI3K/Akt pathways.

Diagram 2: Experimental Workflow for Investigating Pro-angiogenic Effects

Caption: Workflow for assessing the pro-angiogenic effects of 2-deoxy-D-ribose.

Conclusion

2-deoxy-D-erythro-pentose is a molecule of central importance in biology, primarily as a cornerstone of DNA. Its unique chemical properties, arising from the absence of a 2'-hydroxyl group, are fundamental to the stability and function of the genetic material. Furthermore, emerging research into its pro-angiogenic activities opens new avenues for its application in regenerative medicine and drug development. A thorough understanding of its chemical characteristics, reactivity, and biological roles, as outlined in this guide, is essential for researchers and scientists working in these fields. The provided experimental protocols and pathway diagrams serve as a valuable resource for the further investigation and utilization of this critical biomolecule.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. ahajournals.org [ahajournals.org]

- 3. PI3K/PTEN Signaling in Angiogenesis and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific rotation of alpha-D- and beta-D-fructofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]

- 11. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. 2-deoxy-d-ribose (2dDR) upregulates vascular endothelial growth factor (VEGF) and stimulates angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Deoxyribose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyribose, the five-carbon sugar that forms the backbone of deoxyribonucleic acid (DNA), is a cornerstone of modern molecular biology. Its discovery was a pivotal moment in the scientific journey to understanding the chemical basis of heredity. This technical guide provides an in-depth exploration of the discovery and history of deoxyribose, detailing the key experiments, methodologies, and the brilliant minds that unveiled this fundamental component of life. The content is tailored for researchers, scientists, and drug development professionals who require a thorough and technical understanding of this critical molecule.

The Historical Context: Early Nucleic Acid Research

The story of deoxyribose begins with the discovery of what would later be identified as nucleic acids. In 1869 , the Swiss physician and chemist Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of human white blood cells obtained from pus-laden bandages. He named this substance "nuclein."[1] This groundbreaking discovery laid the foundation for future investigations into the chemical nature of the nucleus.

For several decades following Miescher's work, the focus of the scientific community was primarily on proteins, which were believed to be the carriers of genetic information due to their complexity and variability. Nucleic acids were considered to be simple, repetitive molecules with a structural role.

The Landmark Discovery of Deoxyribose by Phoebus Levene

The central figure in the discovery of deoxyribose is the Russian-American biochemist Phoebus Levene . His meticulous work at the Rockefeller Institute for Medical Research significantly advanced the understanding of nucleic acid chemistry.

In 1909 , Levene first identified the carbohydrate component of yeast nucleic acid as a five-carbon sugar, which he named ribose . This led to the classification of this type of nucleic acid as ribonucleic acid (RNA). For the next two decades, it was widely, though incorrectly, assumed that all nucleic acids contained ribose.

The definitive discovery of a different sugar in another type of nucleic acid came in 1929 . Levene, along with his colleagues L. A. Mikeska and T. Mori, was investigating nucleic acid isolated from the thymus gland of animals. Through careful hydrolysis and analysis, they identified a sugar that was chemically distinct from ribose. They determined that this sugar lacked one oxygen atom compared to ribose and named it deoxyribose .[2] This monumental discovery led to the distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[2]

Experimental Approach of Levene (Reconstructed)

-

Isolation of Thymus Nucleic Acid: Levene would have started by isolating nucleic acid from calf thymus glands, a plentiful source material. The methods of the time involved treating the tissue with alkali to separate the nucleic acids from proteins, followed by precipitation with acid.

-

Hydrolysis of the Nucleic Acid: To break down the nucleic acid into its constituent components, Levene would have employed acid hydrolysis. This process cleaves the phosphodiester bonds and the N-glycosidic bonds, releasing the purine (B94841) bases, pyrimidine (B1678525) nucleosides, phosphate (B84403) groups, and the sugar moiety. The conditions for hydrolysis would have been carefully controlled to minimize degradation of the sugar.

-

Separation and Purification of the Sugar: Following hydrolysis, the resulting mixture of components would need to be separated. Techniques available at the time included fractional crystallization and precipitation. Levene's expertise in organic chemistry would have been crucial in isolating and purifying the sugar from the other components.

-

Chemical Characterization of the Sugar: Once a purified sample of the sugar was obtained, Levene and his team would have subjected it to a series of chemical tests to determine its structure and composition. These would have included:

-

Elemental Analysis: To determine the empirical formula of the sugar.

-

Colorimetric Tests: Specific color reactions were used to identify and quantify sugars. For pentoses, tests like the orcinol (B57675) reaction (Bial's test) would have been employed. These tests would have shown a difference in reactivity between ribose and the newly discovered sugar.

-

Formation of Derivatives: Creating crystalline derivatives of the sugar and determining their melting points was a standard method for identifying and confirming the structure of organic compounds.

-

The Feulgen Stain: A Histochemical Application of Deoxyribose Chemistry

In 1924 , five years before Levene's definitive identification of deoxyribose, German chemist Robert Feulgen and his colleague H. Rossenbeck developed a staining technique that would become a cornerstone of cell biology and pathology: the Feulgen stain . This method specifically stains DNA, and its chemical basis lies in the unique structure of deoxyribose.

The Feulgen reaction is a two-step process:

-

Acid Hydrolysis: The tissue sample is treated with warm, dilute hydrochloric acid. This acid hydrolysis selectively cleaves the N-glycosidic bonds linking the purine bases (adenine and guanine) to the deoxyribose sugar in DNA. This process exposes the aldehyde groups of the deoxyribose molecules. The 2'-hydroxyl group in the ribose of RNA protects it from this specific type of hydrolysis, making the reaction specific for DNA.

-

Staining with Schiff Reagent: The tissue is then treated with Schiff reagent, a solution of basic fuchsin that has been decolorized with sulfurous acid. The exposed aldehyde groups of the deoxyribose react with the Schiff reagent to produce a characteristic magenta or purple color.

The intensity of the Feulgen stain is directly proportional to the amount of DNA present in the cell nucleus, allowing for the quantitative analysis of DNA content in individual cells. This technique was instrumental in early studies of the cell cycle and in identifying chromosomal abnormalities.

Detailed Experimental Protocol: The Feulgen Stain

Below is a detailed protocol for the Feulgen staining technique, a critical experiment that relies on the chemical properties of deoxyribose.

Materials:

-

Fixed biological tissue sections (e.g., paraffin-embedded)

-

1N Hydrochloric acid (HCl)

-

Schiff reagent

-

Sulfite (B76179) wash solution (e.g., 10% potassium metabisulfite)

-

Distilled water

-

Ethanol (B145695) series for dehydration (e.g., 70%, 95%, 100%)

-

Xylene or other clearing agent

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin (B1166041) wax (2 changes, 5 minutes each).

-

Rehydrate the sections by passing them through a descending series of ethanol concentrations (100%, 95%, 70%), for 3 minutes each.

-

Rinse in distilled water for 5 minutes.

-

-

Acid Hydrolysis:

-

Place the slides in pre-warmed 1N HCl at 60°C for a specific duration (typically 8-12 minutes, but this needs to be optimized depending on the tissue and fixation method). This step is critical for exposing the aldehyde groups of deoxyribose.

-

Immediately after hydrolysis, transfer the slides to a Coplin jar of distilled water at room temperature to stop the hydrolysis.

-

-

Staining:

-

Transfer the slides to the Schiff reagent for 30-60 minutes at room temperature. The nuclei will stain a magenta color.

-

-

Washing:

-

Transfer the slides to a sulfite wash solution for 2 minutes (3 changes). This step removes excess Schiff reagent and prevents non-specific staining.

-

Rinse thoroughly in running tap water for 5-10 minutes.

-

-

Counterstaining (Optional):

-

If desired, a counterstain such as Light Green or Fast Green can be used to stain the cytoplasm, providing contrast.

-

-

Dehydration and Mounting:

-

Dehydrate the sections by passing them through an ascending series of ethanol concentrations (70%, 95%, 100%), for 3 minutes each.

-

Clear the sections in xylene (2 changes, 5 minutes each).

-

Mount the coverslip using a suitable mounting medium.

-

Quantitative Data

Precise quantitative data from Levene's original 1929 publication is not readily accessible. However, the table below illustrates the kind of comparative data that would have been generated during that era to differentiate between ribose and deoxyribose.

| Property | Ribose | Deoxyribose |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |

| Molar Mass ( g/mol ) | 150.13 | 134.13 |

| Oxygen Content (%) | 53.29 | 47.71 |

| Reaction with Orcinol (Bial's Test) | Positive (blue-green color) | Weakly positive/different color |

| Reaction with Phloroglucinol | Positive (cherry-red color) | Different color/less intense |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the discovery of deoxyribose.

Caption: A timeline of key discoveries leading to the identification of deoxyribose.

Caption: A reconstructed workflow for Levene's isolation and identification of deoxyribose.

Caption: The chemical mechanism of the Feulgen stain for DNA.

Conclusion

The discovery of deoxyribose by Phoebus Levene was a critical step in unraveling the chemical nature of the gene. It provided the fundamental distinction between DNA and RNA and paved the way for the eventual elucidation of the double helix structure of DNA by Watson and Crick. The chemical properties of deoxyribose, particularly the absence of a hydroxyl group at the 2' position, not only define the stability of DNA as the primary carrier of genetic information but also provide the basis for powerful analytical techniques like the Feulgen stain. For researchers and professionals in drug development, a deep understanding of the history and chemistry of deoxyribose is essential for appreciating the foundations of molecular biology and for developing novel therapeutic strategies that target nucleic acids.

References

The Tale of Two Sugars: An In-depth Technical Guide to the Comparative Stability of β-D-2-Deoxyribose and β-D-Ribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental chemical and structural differences between β-D-2-Deoxyribose and β-D-Ribose, the pentose (B10789219) sugars that form the backbone of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), respectively. A comprehensive understanding of their relative stability is paramount for researchers in molecular biology, genetics, and drug development, as it underpins the distinct biological roles of these two essential macromolecules. This document provides a detailed analysis of their conformational preferences, thermodynamic and kinetic stability, and the experimental methodologies used to elucidate these properties.

Core Structural Differences and Their Implications

The primary structural distinction between ribose and deoxyribose lies at the 2' carbon position of the furanose ring. Ribose possesses a hydroxyl (-OH) group at this position, whereas deoxyribose has a hydrogen (-H) atom.[1][2][3][4][5][6][7] This seemingly minor variation has profound consequences for the chemical reactivity, structural flexibility, and overall stability of the sugar and, by extension, the nucleic acid polymer it forms.

The presence of the 2'-hydroxyl group in ribose renders RNA more susceptible to hydrolysis, particularly under alkaline conditions.[5] The 2'-OH can act as a nucleophile, attacking the adjacent phosphodiester bond and leading to cleavage of the RNA backbone. This inherent instability is a key reason why DNA, lacking the reactive 2'-hydroxyl, evolved as the primary carrier of genetic information for long-term storage.[1][6]

Conversely, the 2'-hydroxyl group can also contribute to the stability of specific RNA structures. It can participate in intramolecular hydrogen bonding, which is crucial for the formation and stabilization of complex three-dimensional RNA folds, such as hairpin loops and kink-turns.[8][9]

Conformational Stability: Pyranose vs. Furanose

In solution, both ribose and deoxyribose exist as an equilibrium mixture of different isomers, including the open-chain aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The pyranose forms are generally more thermodynamically stable than the furanose forms for both sugars due to reduced dihedral angle strain.[10][11][12]

Computational and experimental studies have revealed the following conformational preferences:

-

D-Ribose: In aqueous solution at room temperature, D-ribose exists predominantly in the pyranose form (~76%), with a smaller fraction in the furanose form (~24%) and a very small amount in the linear form (~0.1%).[13] The β-pyranose anomer is the most stable conformation.[14]

-

2-Deoxy-D-Ribose: For 2-deoxy-D-ribose, the α-pyranose form is the most stable conformer.[14][15] It also exhibits a slightly higher percentage of the open-chain form in aqueous solution compared to ribose.[16][17][18]

The preference for the furanose form in nucleic acids, despite its lower intrinsic stability, is a consequence of the constraints imposed by the phosphodiester backbone and base stacking interactions within the polymer.

Quantitative Stability Data

The following tables summarize the available quantitative data on the relative stability of β-D-2-Deoxyribose and β-D-Ribose and their various forms.

Table 1: Thermodynamic Stability of Ribose vs. Deoxyribose Conformers

| Sugar | Conformer | Relative Free Energy (ΔG) | Method | Reference |

| D-Ribose | β-pyranose (¹C₄ and ⁴C₁) | Global minima (within 0.9 kJ/mol) | Computational (G4) | [14] |

| D-Ribose | α-furanose (²T₁) | +10.4 kJ/mol | Computational (G4) | [14] |

| 2-Deoxy-D-Ribose | α-pyranose | Lowest energy conformer | Computational (M06-2X, MP2) | [14] |

| 2-Deoxy-D-Ribose | α-furanose | +6.2 kJ/mol | Computational (G4) | [14] |

Table 2: Kinetic and Decomposition Data

| Parameter | β-D-Ribose | β-D-2-Deoxyribose | Conditions | Method | Reference |

| Decomposition Rate | 3x | 1x | Neutral solution | Not specified | [17][18] |

| % Open-Chain Aldehyde Form | ~0.05% | ~0.15% | 25 °C | ¹H and ¹³C NMR | [17][18] |

| RNA Hairpin Stabilization by 2'-OH | - | +23.8 ± 4.1 kJ/mol | GCUAA pentaloop | Alchemical mutations free energy method | [8] |

| RNA Hairpin Kinetic Stability by 2'-OH | - | +4.2 ± 6.5 kJ/mol | GCUAA pentaloop | Potential of mean force calculations | [8] |

Experimental Protocols

A variety of experimental and computational techniques are employed to assess the stability of these sugars.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the equilibrium distribution of anomers and ring forms in solution and to quantify the percentage of the open-chain aldehyde form.

Methodology:

-

Sample Preparation: A known concentration of the sugar (e.g., D-ribose or 2-deoxy-D-ribose) is dissolved in a suitable solvent, typically D₂O, to the desired concentration.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For quantitative analysis, spectra are recorded with appropriate relaxation delays to ensure accurate integration of signals.

-

Spectral Analysis: The signals corresponding to the different anomers (α and β) and ring forms (furanose and pyranose) are identified based on their characteristic chemical shifts and coupling constants. The relative populations of each species are determined by integrating the corresponding signals. The small signals of the open-chain aldehyde form are also identified and integrated.[17][18]

Computational Chemistry

Objective: To calculate the relative energies and free energies of different conformers of ribose and deoxyribose.

Methodology:

-

Structure Generation: A comprehensive conformational search is performed to identify all possible low-energy structures for the open-chain, furanose, and pyranose forms of the sugar.

-

Quantum Mechanical Calculations: The geometries of the identified conformers are optimized using density functional theory (DFT) methods (e.g., M06-2X) or Møller-Plesset perturbation theory (MP2).

-

Energy Refinement: Single-point energy calculations are performed at a higher level of theory (e.g., G4) to obtain more accurate electronic energies.

-

Thermodynamic Corrections: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.[14][19]

Vibrational Spectroscopy (IR, Raman, VCD)

Objective: To study the conformational preferences of ribose and deoxyribose in solution and in the solid phase.

Methodology:

-

Sample Preparation: For solution-phase measurements, the sugar is dissolved in a suitable solvent (e.g., H₂O or D₂O). For solid-phase measurements, the sample is typically prepared as a KBr pellet or measured directly as a powder.

-

Spectral Acquisition: Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra are recorded using appropriate spectrometers.

-

Spectral Interpretation: The experimental spectra are compared with theoretical spectra calculated for the different conformers (obtained from computational chemistry) to determine the dominant species present in the sample.[16][19]

Signaling Pathways and Logical Relationships

The stability of ribose and deoxyribose has direct implications for various biological pathways, including their catabolism and the overall stability of the genetic material they constitute.

Oxidative Catabolism of Deoxyribose

Recent research has identified novel oxidative pathways for the catabolism of 2-deoxy-D-ribose. In some bacteria, deoxyribose is oxidized to deoxyribonate, then to ketodeoxyribonate, and finally cleaved to yield acetyl-CoA and glyceryl-CoA.[20][21]

References

- 1. Ribose & Deoxyribose: Structure, Function & Analysis - Creative Biolabs [creative-biolabs.com]

- 2. quora.com [quora.com]

- 3. What is the structural difference between ribose and deoxyribose? | AAT Bioquest [aatbio.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. Ribose vs Deoxyribose: Key Differences for Biology Students [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ribose 2'-Hydroxyl Groups Stabilize RNA Hairpin Structures Containing GCUAA Pentaloop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of specific 2′-hydroxyl groups in the stabilization of the folded conformation of kink-turn RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. organic chemistry - Stability of furanose vs. pyranose form of glucose? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. Ribose - Wikipedia [en.wikipedia.org]

- 14. Conformational studies of gas-phase ribose and 2-deoxyribose by density functional, second order PT and multi-level method calculations: the pyranoses, furanoses, and open-chain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. researchgate.net [researchgate.net]

- 19. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 20. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

The Final Step: A Technical Guide to the Biosynthesis of Deoxyribose from Ribose 5-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biochemical pathway responsible for converting ribose 5-phosphate into deoxyribose, a fundamental process for DNA synthesis and repair. The focus is on the enzymatic conversion of ribonucleotides to deoxyribonucleotides, the intricate regulatory mechanisms that govern this pathway, and the experimental methodologies used to study it.

The Central Pathway: From Ribose 5-Phosphate to Deoxyribonucleoside Diphosphates

The biosynthesis of deoxyribose does not occur on the free sugar but rather at the level of nucleotides. Ribose 5-phosphate, primarily generated through the pentose (B10789219) phosphate (B84403) pathway, serves as the precursor for the synthesis of ribonucleoside diphosphates (NDPs), which are the direct substrates for the production of deoxyribonucleoside diphosphates (dNDPs).[1][2][3][4] The key enzyme governing this conversion is Ribonucleotide Reductase (RNR) .[2][3][5]

The overall transformation can be summarized in the following stages:

-

Synthesis of Ribonucleotides: Ribose 5-phosphate is first converted to phosphoribosyl pyrophosphate (PRPP).[4] Through subsequent purine (B94841) and pyrimidine (B1678525) biosynthesis pathways, PRPP is utilized to generate the four ribonucleoside diphosphates: adenosine (B11128) diphosphate (B83284) (ADP), guanosine (B1672433) diphosphate (GDP), cytidine (B196190) diphosphate (CDP), and uridine (B1682114) diphosphate (UDP).

-

Reduction of Ribonucleotides: Ribonucleotide reductase catalyzes the reduction of the 2'-hydroxyl group on the ribose moiety of ADP, GDP, CDP, and UDP to produce their corresponding deoxy forms: dADP, dGDP, dCDP, and dUDP.[2][3][5] This reaction requires a source of reducing equivalents, which is ultimately provided by NADPH via the thioredoxin or glutaredoxin systems.[2][5]

-

Phosphorylation to Triphosphates: The newly synthesized dNDPs are then phosphorylated by nucleoside diphosphate kinases to their triphosphate forms (dATP, dGTP, dCTP, and dUTP). dUTP is subsequently converted to deoxythymidine triphosphate (dTTP). These deoxyribonucleoside triphosphates (dNTPs) are the immediate precursors for DNA synthesis.

The following diagram illustrates the core biosynthetic pathway.

The Engine of Deoxyribonucleotide Synthesis: Ribonucleotide Reductase

Ribonucleotide reductase is a highly regulated enzyme essential for life. In most eukaryotes, it is a class Ia RNR, which is a heterodimeric protein composed of two subunits, α (also known as R1) and β (or R2).[6] The α subunit contains the catalytic site and allosteric regulatory sites, while the β subunit houses a stable tyrosyl free radical essential for the reaction mechanism.[6]

Allosteric Regulation of Ribonucleotide Reductase

The activity and substrate specificity of RNR are tightly controlled by the binding of nucleotide effectors to two distinct allosteric sites on the α subunit: the activity site and the specificity site.[5] This complex regulation ensures a balanced supply of all four dNTPs for high-fidelity DNA replication.[3][7][8]

-

Activity Site: This site binds either ATP (activator) or dATP (inhibitor).[5] When ATP is bound, the enzyme is active. Conversely, high concentrations of dATP bind to this site and inhibit the overall catalytic activity of RNR, preventing the reduction of all four NDP substrates.[7][8] This feedback inhibition is crucial to prevent the overproduction of deoxyribonucleotides.

-

Specificity Site: This site binds ATP, dATP, dGTP, or dTTP, and the bound effector determines the substrate preference of the enzyme.[3] This intricate control ensures that the four dNTPs are produced in appropriate ratios. The general regulatory scheme is as follows:

-

Binding of ATP or dATP promotes the reduction of CDP and UDP .

-

Binding of dTTP promotes the reduction of GDP .

-

Binding of dGTP promotes the reduction of ADP .

-

The following diagram illustrates the allosteric regulation of RNR.

Quantitative Data

The following tables summarize key quantitative data for Ribonucleotide Reductase from various sources.

Table 1: Purification of Ribonucleotide Reductase Subunits from Saccharomyces cerevisiae

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |

| Crude Extract | 115,500 | 800 | 0.007 | 100 | 1 |

| Streptomycin Supernatant | 90,000 | 900 | 0.01 | 112.5 | 1.4 |

| Ammonium (B1175870) Sulfate (B86663) | 26,550 | 800 | 0.03 | 100 | 4.3 |

| DEAE-Cellulose | 8,010 | 640 | 0.08 | 80 | 11.4 |

| Hydroxylapatite | 1,100 | 429 | 0.39 | 53.6 | 55.7 |

| dATP-Sepharose | 10 | 237 | 23.7 | 29.6 | 3385.7 |

Data adapted from Engström et al., 1979.

Table 2: Specific Activities of Pseudomonas aeruginosa RNR Subunits

| Subunit | Specific Activity (nmol x min-1 x mg-1) |

| α (R1) | 123 |

| α-Δ147 (truncated R1) | 100 |

| β (R2) | 250 |

Assayed with 0.7 mM CDP as substrate and 3 mM ATP as the allosteric effector.[9]

Table 3: Kinetic Parameters of E. coli Ribonucleotide Reductase

| Substrate | Effector | Km (μM) | kcat (s-1) |

| CDP | ATP | ~200 | 2-5 |

| CDP | dATP (low conc.) | - | 5-10 |

| UDP | dATP (low conc.) | - | - |

| GDP | TTP | - | - |

| ADP | dGTP | - | - |

Note: Comprehensive kinetic data for all substrate-effector combinations is extensive and varies with experimental conditions. The kcat values represent the rate of dNDP formation in the absence of an external reductant.[10] A detailed kinetic model for radical transfer has also been developed.[11][12]

Experimental Protocols

Purification of Ribonucleotide Reductase (Class Ia)

A common method for purifying the R1 subunit of RNR is through affinity chromatography, leveraging its high affinity for dATP.

Protocol: dATP-Sepharose Affinity Chromatography of the R1 Subunit

-

Preparation of Cell Lysate:

-

Harvest cells expressing the R1 subunit and resuspend in a lysis buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA, 10% glycerol, and protease inhibitors).

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Ammonium Sulfate Precipitation (Optional):

-

Perform a fractional precipitation with ammonium sulfate to enrich for RNR.

-

-

Affinity Chromatography:

-

Equilibrate a dATP-Sepharose column with the lysis buffer.

-

Load the clarified lysate (or the resuspended ammonium sulfate pellet) onto the column.

-

Wash the column extensively with the equilibration buffer to remove unbound proteins.

-

Wash the column with the equilibration buffer containing a low concentration of ATP (e.g., 1 mM) to elute non-specifically bound proteins.

-

Elute the R1 subunit with a higher concentration of ATP (e.g., 50 mM) in the equilibration buffer.

-

-

Buffer Exchange and Concentration:

-

Remove the ATP from the eluted R1 fraction by dialysis or a desalting column.

-

Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

-

The following diagram outlines the experimental workflow for RNR purification.

Ribonucleotide Reductase Activity Assay

The activity of RNR can be measured by monitoring the formation of a deoxyribonucleotide product from its corresponding ribonucleotide substrate. A common method involves the use of a radioactively labeled substrate.

Protocol: Radioactive RNR Activity Assay

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM HEPES, pH 7.6)

-

Magnesium salt (e.g., 15 mM MgSO4)

-

EDTA (e.g., 1 mM)

-

Purified R1 and R2 subunits

-

Allosteric effector (e.g., 3 mM ATP)

-

Reducing system: Thioredoxin, Thioredoxin Reductase, and NADPH

-

Radioactively labeled substrate (e.g., [3H]-CDP)

-

-

-

Reaction Initiation and Time Points:

-

Initiate the reaction by adding one of the components (e.g., the R2 subunit).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for mammalian RNR).

-

At various time points, remove aliquots of the reaction mixture.

-

-

Quenching and Product Separation:

-

Quench the reaction in the aliquots by adding an acid (e.g., perchloric acid).

-

Neutralize the quenched reaction.

-

Separate the deoxyribonucleotide product from the ribonucleotide substrate using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

Quantify the amount of radioactive product formed using liquid scintillation counting.

-

Calculate the enzyme activity based on the rate of product formation.

-

An alternative, non-radioactive method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the dNDP products.[13][14]

The following diagram outlines the workflow for the radioactive RNR activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. fiveable.me [fiveable.me]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Kinetic model for reversible radical transfer in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Functional Imperative of Acyclicity: Unraveling the Significance of the 2'-Hydroxyl Absence in DNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seemingly minor distinction between deoxyribonucleic acid (DNA) and ribonucleic acid (RNA)—the presence of a hydroxyl group at the 2' position of the ribose sugar in RNA and its absence in DNA—has profound and far-reaching consequences for the structure, stability, and function of these essential biological macromolecules. This technical guide delves into the core principles dictated by the absence of the 2'-hydroxyl group in DNA, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We will explore the chemical, structural, and biological implications, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Enhanced Chemical Stability: The Cornerstone of Genetic Integrity

The most critical consequence of the 2'-hydroxyl group's absence in DNA is its dramatically increased chemical stability, a prerequisite for its role as the long-term repository of genetic information. In contrast, the presence of the 2'-hydroxyl in RNA renders it susceptible to degradation, particularly through alkaline hydrolysis.

Under alkaline conditions, the 2'-hydroxyl group in RNA can be deprotonated, forming a reactive alkoxide ion. This ion then acts as a nucleophile, attacking the adjacent phosphorus atom in the phosphodiester backbone. This intramolecular attack leads to the cleavage of the phosphodiester bond, resulting in a 2',3'-cyclic monophosphate derivative and a shortened RNA strand. DNA, lacking this reactive hydroxyl group, is resistant to such cleavage and remains stable under alkaline conditions.[1][2][3][4][5]

This inherent stability of DNA is paramount for maintaining the integrity of the genome across generations and throughout the life of an organism. The transient nature of RNA, on the other hand, is well-suited for its roles as a messenger (mRNA), adaptor (tRNA), and structural component (rRNA), where rapid turnover is often advantageous.

Quantitative Comparison of DNA and RNA Stability

The difference in stability between DNA and RNA can be quantified by comparing their rates of hydrolysis under various conditions.

| Parameter | DNA | RNA | Fold Difference | Conditions | Reference |

| Half-life (cleavage) | ~200,000,000 years | ~4 years | ~50,000,000 | pH 7, 25°C | Extrapolated data |

| Relative rate of hydrolysis | 1 | 105 - 107 | 100,000 - 10,000,000 | 0.25 N NaOH, 65°C | [1] |

| Melting Temperature (Tm) of a 22 bp duplex | 56.3 ± 0.1°C | Higher (A-form helix is more stable) | - | 1x SSC buffer | [6] |

Note: The half-life values are estimations under physiological conditions and highlight the vast difference in intrinsic stability. The relative rate of hydrolysis under harsh alkaline conditions provides a direct measure of the lability of the RNA phosphodiester backbone.

Structural Rigidity and the B-Form Helix: A Platform for Recognition

The absence of the 2'-hydroxyl group profoundly influences the conformational preferences of the deoxyribose sugar and, consequently, the overall structure of the DNA double helix.

In DNA, the deoxyribose sugar preferentially adopts a C2'-endo pucker. This conformation leads to a greater distance between adjacent phosphate (B84403) groups, resulting in the iconic B-form double helix. The B-form helix is characterized by a wide major groove and a narrow minor groove.

Conversely, the presence of the 2'-hydroxyl group in RNA creates steric hindrance that favors a C3'-endo sugar pucker. This conformation results in the A-form double helix, which has a deeper, narrower major groove and a wider, shallower minor groove.

The distinct topography of the B-form DNA helix is crucial for its biological function. The wide major groove allows for easy access to the edges of the base pairs, providing a rich source of chemical information for sequence-specific recognition by proteins, such as transcription factors.[7][8] The narrower minor groove, while presenting less base-specific information, is also a critical site for the binding of various proteins and small molecules, which can influence DNA structure and function.[9][10][11][12]

Enzymatic Discrimination: A Basis for Cellular Processes

The cell's molecular machinery has evolved to exquisitely discriminate between DNA and RNA, a feat largely attributable to the presence or absence of the 2'-hydroxyl group. This discrimination is fundamental to the accurate execution of core genetic processes.

-

DNA Polymerases: During DNA replication, DNA polymerases selectively incorporate deoxyribonucleotides (dNTPs) and exclude ribonucleotides (rNTPs). The active site of these enzymes is shaped to sterically exclude the 2'-hydroxyl group of rNTPs, thus ensuring the fidelity of DNA synthesis.

-

RNA Polymerases: Conversely, RNA polymerases, which synthesize RNA from a DNA template, are designed to accommodate the 2'-hydroxyl group of rNTPs.

-

Nucleases: Nucleases are enzymes that degrade nucleic acids. Deoxyribonucleases (DNases) specifically cleave DNA, while ribonucleases (RNases) target RNA. The structural differences arising from the 2'-hydroxyl group are a key determinant of the substrate specificity of these enzymes. This specificity is vital for processes such as RNA processing and degradation, as well as for cellular defense against foreign nucleic acids.

Experimental Protocols

Alkaline Hydrolysis of RNA

This protocol demonstrates the differential stability of RNA and DNA in an alkaline environment.

Materials:

-

Purified RNA and DNA samples of similar length

-

0.25 N Sodium Hydroxide (NaOH)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Agarose (B213101) gel electrophoresis system

-

Nuclease-free water

Procedure:

-

Prepare two sets of tubes, one for RNA and one for DNA.

-

To each experimental tube, add the nucleic acid sample and 0.25 N NaOH to a final concentration that brings the pH above 12.[1]

-

As a control, prepare tubes with the nucleic acid samples in nuclease-free water.

-

Incubate all tubes at 65°C for 1 hour.[1]

-

After incubation, neutralize the alkaline solutions by adding the neutralization buffer.

-

Analyze the integrity of the nucleic acids in all samples by agarose gel electrophoresis.

Expected Results: The RNA sample treated with NaOH will show significant degradation, appearing as a smear or being completely absent from the gel. The DNA sample treated with NaOH, as well as the control samples, will remain largely intact.

Nuclease Protection Assay (NPA)

This protocol can be adapted to show the specificity of RNase for RNA.

Materials:

-

Target RNA or DNA

-

Radiolabeled or fluorescently labeled antisense RNA probe

-

RNase A/T1 mix

-

Hybridization buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Hybridize the labeled antisense RNA probe with the target RNA and, in a separate reaction, with the target DNA in hybridization buffer.

-

Digest the samples with a mixture of RNases that specifically cleave single-stranded RNA.

-

Precipitate the protected nucleic acid fragments.

-

Separate the protected fragments by denaturing PAGE.

-

Visualize the protected fragments by autoradiography or fluorescence imaging.

Expected Results: A protected fragment of the expected size will be observed in the lane with the target RNA, as the RNA probe will hybridize and be protected from RNase digestion. In the lane with the target DNA, no protected fragment will be observed, as the RNA probe will not be protected and will be degraded by the RNases. This demonstrates that the RNases are specific for RNA and do not degrade the DNA target.

References

- 1. Alkaline hydrolysis to remove potentially infectious viral RNA contaminants from DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Video | Study.com [study.com]

- 4. quora.com [quora.com]

- 5. Alkaline Hydrolysis of RNA | Definition, Facts & Process - Lesson | Study.com [study.com]

- 6. academic.oup.com [academic.oup.com]

- 7. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Protein and drug interactions in the minor groove of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What Drives Proteins into the Major or Minor Grooves of DNA? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Oxidative Damage Pathways of beta-D-2-Deoxyribose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core oxidative damage pathways of beta-D-2-Deoxyribose, a critical component of deoxyribonucleic acid (DNA). Understanding these pathways is paramount for research in areas such as carcinogenesis, neurodegenerative diseases, and the development of novel therapeutics. This document details the chemical transformations, key intermediates, and final products resulting from oxidative stress, presents quantitative data for comparative analysis, and provides detailed experimental protocols for studying these processes.

Introduction to Oxidative Damage of 2-Deoxyribose